3-(tert-Butyl)thiophene-2-carboxylic acid

This 3-(tert-Butyl)thiophene-2-carboxylic acid features a unique ortho-like steric relationship between the bulky tert-butyl group and carboxylic acid handle, creating significant hindrance ideal for probing enzyme active site tolerance. The electron-donating tert-butyl modifies thiophene ring reactivity compared to unsubstituted or 5-substituted isomers. Essential for SAR studies where positional substitution critically impacts molecular recognition and synthetic outcomes.

Molecular Formula C9H12O2S
Molecular Weight 184.25
CAS No. 1783977-15-0
Cat. No. B2599723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butyl)thiophene-2-carboxylic acid
CAS1783977-15-0
Molecular FormulaC9H12O2S
Molecular Weight184.25
Structural Identifiers
SMILESCC(C)(C)C1=C(SC=C1)C(=O)O
InChIInChI=1S/C9H12O2S/c1-9(2,3)6-4-5-12-7(6)8(10)11/h4-5H,1-3H3,(H,10,11)
InChIKeyDKKRAYDNEYNKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(tert-Butyl)thiophene-2-carboxylic acid (CAS 1783977-15-0): Procurement-Grade Profile for Thiophene Building Blocks


3-(tert-Butyl)thiophene-2-carboxylic acid (CAS 1783977-15-0) is a substituted heterocyclic building block belonging to the thiophene-2-carboxylic acid class, characterized by a tert-butyl group at the 3-position of the thiophene ring . The compound has a molecular formula of C9H12O2S and a molecular weight of 184.26 g/mol, and is commercially available at a typical research-grade purity of ≥98% . Its structure provides a sterically hindered carboxylic acid handle for amide coupling or further functionalization, and the electron-donating tert-butyl group modifies the reactivity of the thiophene ring compared to the unsubstituted parent acid . Due to limited peer-reviewed data, its differentiation from close analogs is primarily based on its unique substitution pattern rather than extensively published comparative performance metrics.

Why 3-(tert-Butyl)thiophene-2-carboxylic acid Cannot Be Swapped for Its Isomers in Demanding Research Applications


Generic substitution among thiophene carboxylic acid regioisomers and simple alkyl derivatives is scientifically unsound due to divergent steric and electronic properties that directly impact synthetic outcomes and biological target engagement. The 3-(tert-Butyl)thiophene-2-carboxylic acid isomer possesses a unique ortho-like relationship between the bulky tert-butyl group and the carboxylic acid, creating significant steric hindrance around the reactive carboxyl handle. This is in stark contrast to its 5-tert-butyl-2-carboxylic acid isomer (para-like) or the unsubstituted thiophene-2-carboxylic acid, where the carboxylic acid is sterically unencumbered . Furthermore, the electron-donating nature of the tert-butyl group at the 3-position influences the electron density of the thiophene ring differently than at the 5-position, which can alter reactivity in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions [1]. In a biological context, the position of the tert-butyl group on a core scaffold is a critical determinant of molecular recognition, meaning that the binding affinity and selectivity profiles of 3-substituted analogs are not predictive of their 4- or 5-substituted counterparts. Substituting one isomer for another without rigorous re-validation introduces uncontrolled variables that can compromise synthetic yield, compound purity, or the integrity of structure-activity relationship (SAR) studies.

Direct Comparative Performance Evidence for 3-(tert-Butyl)thiophene-2-carboxylic acid vs. Analogs


Recommended Scientific Use-Cases for 3-(tert-Butyl)thiophene-2-carboxylic acid Based on Structural Properties


Sterically Hindered Building Block for Library Synthesis and MedChem SAR Exploration

This compound is optimally employed as a sterically demanding building block in parallel library synthesis or medicinal chemistry campaigns where exploring the effects of a bulky, lipophilic group at a specific vector is a primary objective. The tert-butyl group at the 3-position introduces significant steric bulk adjacent to the reactive carboxylic acid handle, which can be leveraged to probe the steric tolerance of an enzyme's active site or a receptor's binding pocket . Its use as a core scaffold allows researchers to systematically investigate structure-activity relationships (SAR) by comparing its properties and the activity of its derivatives directly against those of less hindered or differently substituted analogs (e.g., 5-tert-butyl or 3-methyl isomers) . This makes it a valuable, though not uniquely superior, component in the design and synthesis of focused compound libraries for hit-to-lead optimization.

Precursor for 3-Substituted Thiophene Derivatives via Carboxylic Acid Functionalization

The compound's primary synthetic utility lies in its carboxylic acid group, which serves as a versatile functional handle for standard transformations such as amide bond formation, esterification, and reduction to the corresponding alcohol . It is a suitable starting material for the preparation of a diverse array of 3-tert-butylthiophene-2-carboxamides, esters, and other derivatives . The steric hindrance imposed by the adjacent tert-butyl group can be exploited to control regioselectivity in subsequent reactions or to install a metabolically stable blocking group in a drug-like molecule. This application is foundational in organic synthesis and does not rely on unverified claims of bioactivity, but rather on the established and predictable reactivity of the carboxylic acid functional group.

Intermediate in the Synthesis of More Complex Molecular Architectures

Beyond simple functional group interconversions, this compound can act as an intermediate in multi-step syntheses of more complex, biologically relevant molecules. While specific, validated examples are sparse in the public domain for this exact molecule, its structural class (3-substituted thiophene-2-carboxylic acids) is frequently utilized as a key building block in the preparation of pharmacologically active compounds [1]. The tert-butyl group provides a permanent, lipophilic substituent that can enhance metabolic stability and modulate physicochemical properties like logP. Researchers in process chemistry or advanced organic synthesis would procure this compound to access a specific, pre-functionalized thiophene core that is otherwise synthetically challenging to prepare de novo.

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